molecular formula C14H12BrNO2 B2815610 2-bromo-N-(2-methoxyphenyl)benzamide CAS No. 303991-67-5

2-bromo-N-(2-methoxyphenyl)benzamide

Cat. No.: B2815610
CAS No.: 303991-67-5
M. Wt: 306.159
InChI Key: XLUMQWGJUHBUQW-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H12BrNO2 . It has an average mass of 306.155 Da and a monoisotopic mass of 305.005127 Da .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C14H12BrNO2 . This indicates that the molecule consists of 14 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Antifungal Activity

2-bromo-N-(2-methoxyphenyl)benzamide derivatives demonstrate notable antifungal activity. In a study by Ienascu et al. (2018), these compounds were tested against phytopathogenic fungi and yeast, showing strong inhibition, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 0.3125g/L against Saccharomyces cerevisiae (Ienascu et al., 2018).

Potential for Melanoma Imaging

In research focusing on melanoma, radioiodinated N-(dialkylaminoalkyl)benzamides, including derivatives of this compound, have been explored for their melanoma uptake and tissue selectivity. These compounds showed promise for melanoma imaging and potentially for radionuclide therapy, indicating a significant role in cancer diagnostics and treatment (Eisenhut et al., 2000).

Application in Organic Synthesis

The compound and its derivatives find use in organic synthesis. For example, Esteves et al. (2007) demonstrated the use of related bromoethers in electrochemical reactions to efficiently synthesize tetrahydrofuran derivatives (Esteves et al., 2007).

Anticonvulsant Activity

Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. Some analogues showed either equipotent or more potent effects compared to established anticonvulsant drugs like phenytoin, suggesting potential therapeutic applications in epilepsy or seizure disorders (Mussoi et al., 1996).

Antimicrobial Properties

Several this compound derivatives have been tested for antimicrobial activity. These compounds have shown varying degrees of effectiveness against different bacterial and fungal strains, indicating potential uses in antimicrobial treatments and disinfectants (Ienascu et al., 2019).

Inhibitory Effects on Steroid 5alpha Reductases

Compounds derived from this compound have been shown to inhibit steroid 5alpha reductases. This indicates potential therapeutic applications in conditions like benign prostatic hyperplasia or androgenetic alopecia, where the inhibition of this enzyme is beneficial (Baston et al., 2000).

Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUMQWGJUHBUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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